

Purpactin A: A Fungal Metabolite with Diverse Bioactivities

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Compound of Interest

Compound Name: *Purpactin A*

Cat. No.: *B1245494*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Purpactin A is a polyketide metabolite originally isolated from the soil fungus *Penicillium purpurogenum*. It has garnered significant interest within the scientific community due to its diverse range of biological activities. This technical guide provides a comprehensive review of the known bioactivities of **Purpactin A**, with a focus on its mechanisms of action, quantitative data, and the experimental protocols used to elucidate its effects. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

Quantitative Bioactivity of Purpactin A

The following tables summarize the quantitative data reported for the various bioactivities of **Purpactin A**.

Target/Activity	Assay System	IC50/EC50	Reference
Acyl-CoA:Cholesterol Acyltransferase (ACAT)	Rat liver microsomes	121-126 μ M	[1]
TMEM16A Chloride Channel	Calu-3 human airway epithelial cells	\sim 2 μ M	[2][3]
Antifouling Activity	Balanus amphitrite (Barnacle) settlement	10 μ g/mL	[4]

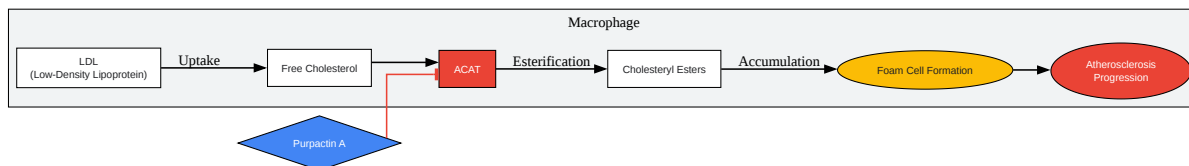
Key Bioactivities and Mechanisms of Action

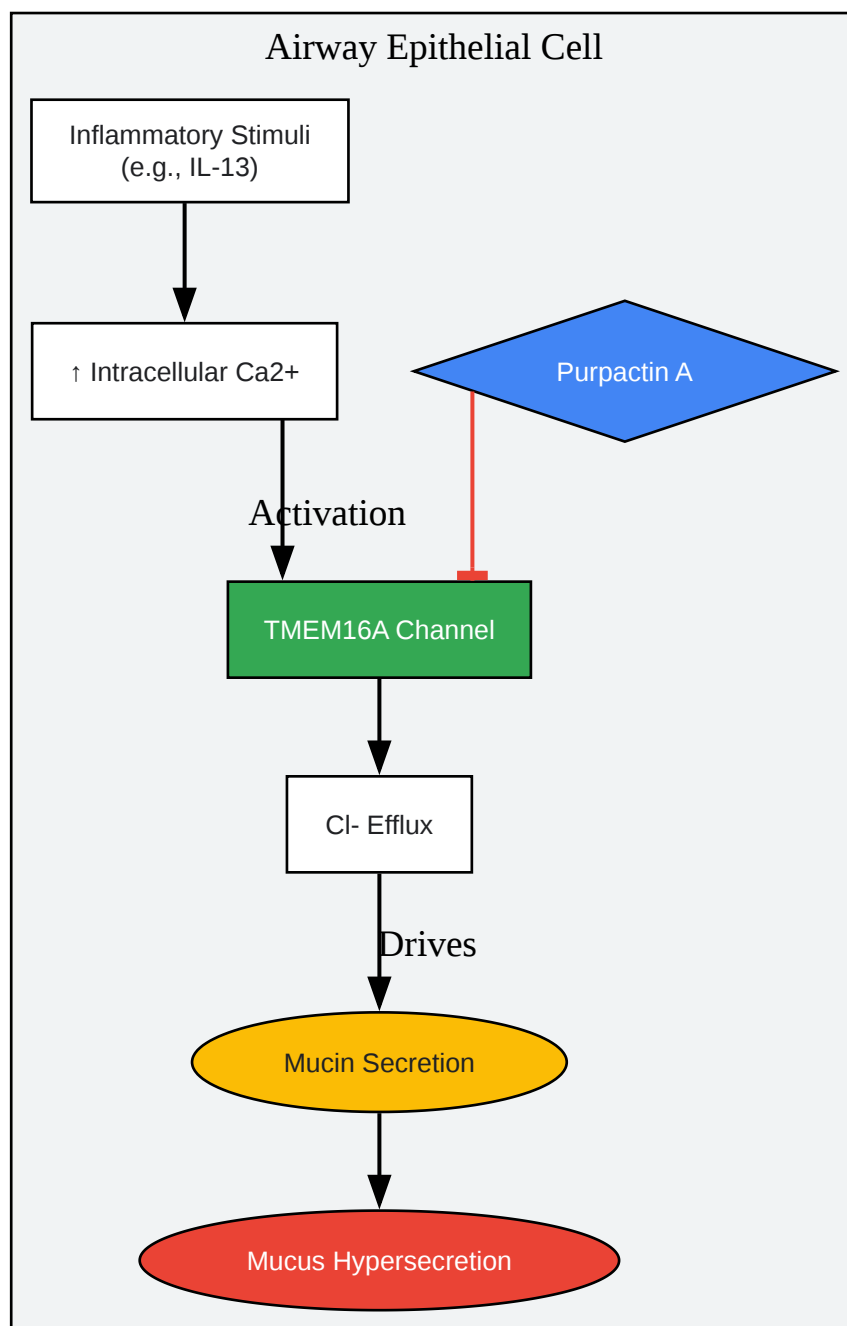
Inhibition of Acyl-CoA:Cholesterol Acyltransferase (ACAT)

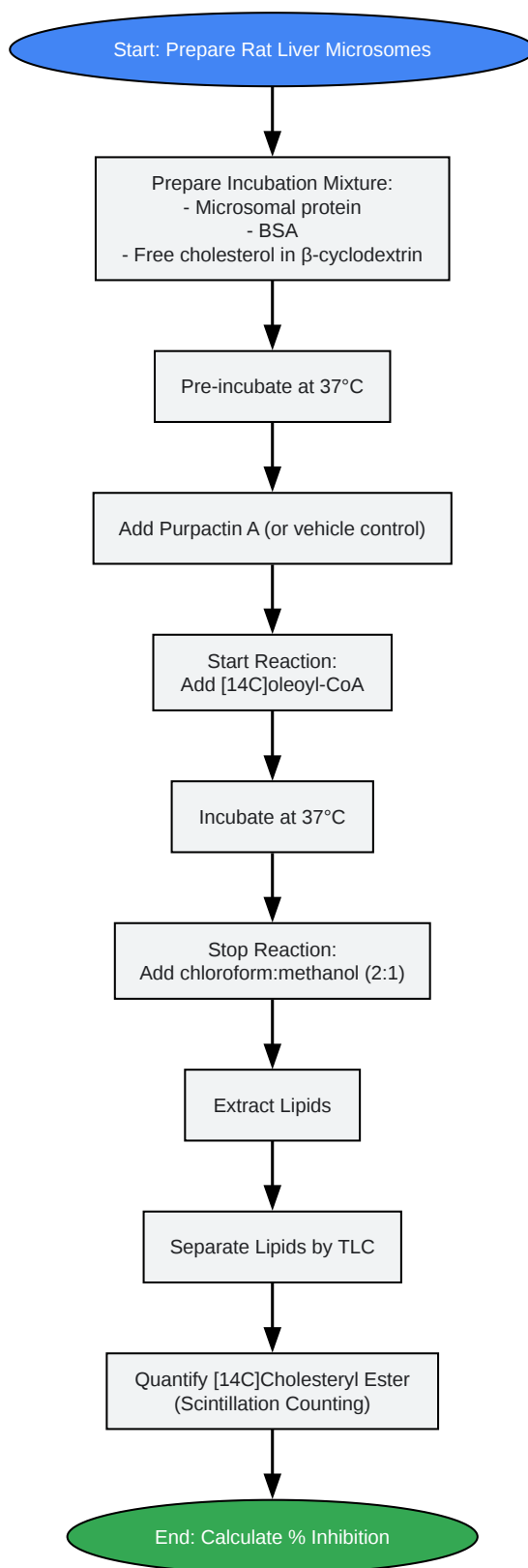
Purpactin A has been identified as an inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), an intracellular enzyme responsible for the esterification of cholesterol to form cholesteryl esters.[1] This activity is significant in the context of atherosclerosis, as the accumulation of cholesteryl esters within macrophages in the arterial wall is a key step in the formation of foam cells and the development of atherosclerotic plaques.

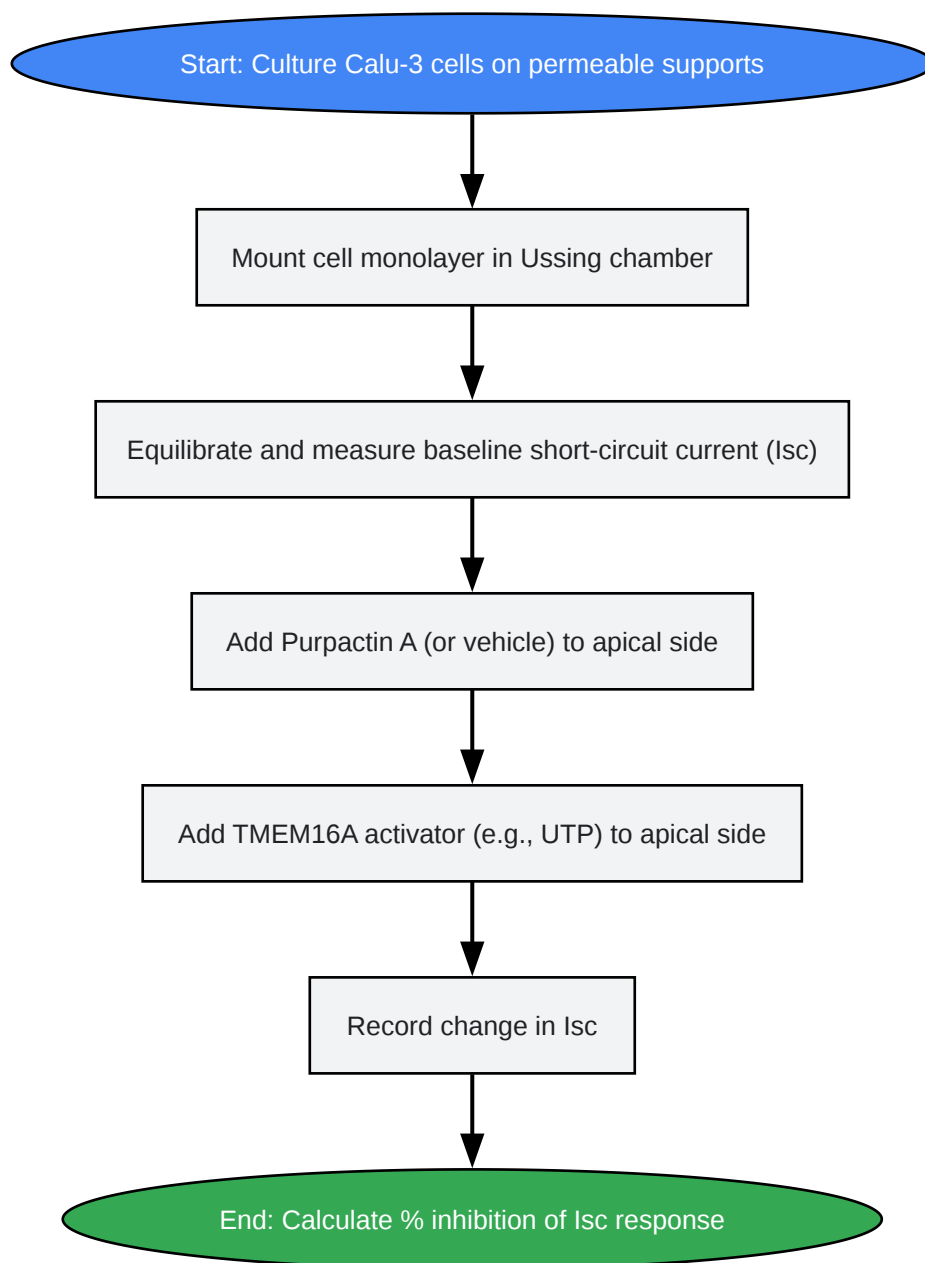
By inhibiting ACAT, **Purpactin A** can reduce the storage of cholesterol in macrophages, thereby potentially mitigating the progression of atherosclerosis.[5][6] The inhibition of cholesterol ester formation by **Purpactin A** has been demonstrated in J774 macrophages.[1]

Signaling Pathway of ACAT Inhibition and its Role in Atherosclerosis









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